2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is a chemical compound that features a pyrimidine ring attached to a piperazine ring, which is further connected to an ethanol group
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that similar compounds have been used as derivatization reagents for the carboxyl groups on peptides . This suggests that the compound might interact with its targets by modifying their structure, potentially altering their function.
Biochemical Pathways
Similar compounds have been used in the spectrophotometric analysis of phosphopeptides , indicating that it might be involved in pathways related to peptide or protein metabolism.
Result of Action
Similar compounds have shown inhibitory activities against buche with ic 50 values less than 5μm . This suggests that the compound might have a similar inhibitory effect on certain enzymes, potentially leading to changes in cellular function.
Biochemical Analysis
Biochemical Properties
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, this compound may interact with other proteins and receptors, influencing various signaling pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels, which may improve cognitive functions and memory . In other cell types, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of various kinases and transcription factors, leading to changes in gene expression profiles and metabolic fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . Additionally, this compound may bind to other receptors and proteins, modulating their activity and influencing downstream signaling pathways. The binding interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may enhance cognitive functions and memory by increasing acetylcholine levels . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruptions in normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence the activity of acetylcholinesterase and other enzymes involved in neurotransmitter metabolism . Additionally, it may affect metabolic fluxes and metabolite levels by modulating the activity of key metabolic enzymes and pathways. The interactions of this compound with these enzymes can lead to changes in the production and utilization of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound may utilize specific transporters to enter cells and reach its target sites . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neuronal cells to enhance cholinergic signaling or to the nucleus to influence gene expression. The subcellular distribution of this compound can determine its specific effects on cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with piperazine and ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is unique due to its specific combination of a pyrimidine ring, piperazine ring, and ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-9-8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3,15H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSFZMTLIUWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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